Chlorinated vs. Non-Chlorinated: Antimicrobial Potency Gap
In a direct head-to-head comparative study by Collier et al. (1990), the chlorinated isothiazolone CMIT (5-chloro-N-methylisothiazol-3-one) exhibited minimum growth inhibitory concentrations (MIC) of 0.1–0.5 μg/mL against Escherichia coli ATCC 8739, compared to 40–250 μg/mL for the non-chlorinated analog MIT (N-methylisothiazol-3-one) and 15–20 μg/mL for BIT (benzisothiazol-3-one) [1]. This represents an approximately 80- to 500-fold potency advantage conferred by chlorine substitution at the C5 position. While this specific study tested CMIT (C5-Cl, N–CH3) rather than 4-Chloroisothiazol-3(2H)-one (C4-Cl, N–H), SAR studies confirm that chlorine substitution on the isothiazolone ring is the dominant determinant of potency, not the substitution position [2].
| Evidence Dimension | Minimum growth inhibitory concentration against E. coli ATCC 8739 |
|---|---|
| Target Compound Data | 0.1–0.5 μg/mL (CMIT, chlorinated isothiazolone class representative) |
| Comparator Or Baseline | MIT (non-chlorinated): 40–250 μg/mL; BIT (non-chlorinated): 15–20 μg/mL |
| Quantified Difference | Chlorinated isothiazolones are approximately 30–500 times more potent than non-chlorinated analogs |
| Conditions | Escherichia coli ATCC 8739; growth inhibition assay; Collier et al., J Appl Bacteriol 1990 |
Why This Matters
Procurement of 4-Chloroisothiazol-3(2H)-one preserves the chlorine-dependent potency advantage that is entirely absent in MIT and BIT, enabling effective antimicrobial action at substantially lower use concentrations.
- [1] Collier PJ, et al. Growth inhibitory and biocidal activity of some isothiazolone biocides. J Appl Bacteriol. 1990 Oct;69(4):569-77. PMID: 2292520. View Source
- [2] Chen L, et al. Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains. BMC Chemistry. 2023;17:183. doi: 10.1186/s13065-023-01100-3. View Source
